Home > Products > Screening Compounds P97757 > 3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide
3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide - 1070959-38-4

3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide

Catalog Number: EVT-6670675
CAS Number: 1070959-38-4
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester []

  • Compound Description: This compound acts as a key intermediate in the synthesis of apixaban, a prominent anticoagulant drug. []

2. Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate []

  • Compound Description: This compound’s crystal structure was analyzed using X-ray diffraction, revealing two distinct molecules within the asymmetric unit. []

3. 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP) []

  • Compound Description: This compound belongs to the cathinone class of new psychoactive substances (NPS), with its hydrochloride salt (4-MPHP) being the subject of crystallographic characterization. []

4. Ethyl 2-{4-[(2-Oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate []

  • Compound Description: X-ray crystallography revealed that this compound adopts a U-shaped conformation stabilized by an intramolecular carbonyl electrostatic interaction. []

5. 6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives []

  • Compound Description: A series of novel Biginelli dihydropyrimidines were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial properties. []

6. N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide [, ]

  • Compound Description: This compound, synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, displayed significant antioxidant activity, being 1.4 times more potent than ascorbic acid in DPPH radical scavenging assays. [, ]

7. 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide [, ]

  • Compound Description: This molecule, synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibited notable antioxidant properties, demonstrating 1.4 times greater potency than ascorbic acid in DPPH radical scavenging tests. [, ]

8. Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate []

  • Compound Description: This compound’s crystal structure has been determined using single-crystal X-ray diffraction analysis, revealing its structural details. []

9. N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds []

  • Compound Description: These compounds were synthesized through a multistep process involving Knoevenagel condensation and exhibited mild to moderate cytotoxic activity against K562 and MCF7 cell lines. []

10. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Monohydrate []

  • Compound Description: The crystal structure of this compound has been elucidated using X-ray diffraction, revealing its three-dimensional arrangement involving hydrogen bonding with water molecules. []

11. 1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one []

  • Compound Description: This compound serves as a core structure for synthesizing mono- and disubstituted ethyl acetate derivatives, aiming to discover new biologically active agents. []

12. 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides []

  • Compound Description: Attempts to synthesize these substituted acetamides via amide bond formation with various amines were unsuccessful, highlighting the challenges in their preparation. []

13. N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides []

  • Compound Description: Attempts to synthesize these compounds through amide bond formation were unsuccessful, emphasizing the complexities in their synthesis. []

14. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) []

  • Compound Description: AMG 487 is a potent and selective oral CXCR3 antagonist, exhibiting dose- and time-dependent pharmacokinetics in humans due to the inhibitory effects of its metabolite on CYP3A. []

15. (2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333) []

  • Compound Description: DPC 333 is a potent tissue necrosis factor α–converting enzyme inhibitor. Its excretion in rodents is partially mediated by P-glycoprotein in the intestine. []

16. (5-Methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide (4r,5S-enantiomer) []

  • Compound Description: This particular enantiomer exhibits nootropic activity, potentially enhancing cognitive function. []

17. Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate []

  • Compound Description: The crystal structure of this compound has been solved, providing insights into its molecular conformation and intermolecular interactions. []

18. 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile []

  • Compound Description: This compound served as a ligand to synthesize transition metal complexes, which exhibited promising antimicrobial, antimycobacterial, and cytotoxic activities. []

19. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: The crystal structure of this compound has been solved, revealing its molecular conformation and intermolecular interactions. []

20. Ethyl 1-(4-methoxyphenyl)-2-nitro-3-[4-oxo-3-phenyl-1-(4-methoxyphenyl)azetidin-2-yl]-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate []

  • Compound Description: The crystal structure of this compound, featuring a disordered ethyl group, has been determined, providing insights into its molecular geometry. []

21. (3Z)-1,1,1-Trifluoro-4-phenyl-4-[(2-{[(1Z)-4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-yl]amino}ethyl)amino]but-3-en-2-one []

  • Compound Description: The crystal structure of this compound has been solved, revealing its Z,Z conformation stabilized by intramolecular hydrogen bonds. []

22. (E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamides []

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity, showing promising results against various bacteria and fungi. []

23. N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide []

  • Compound Description: This compound's crystal structure has been determined, providing insights into the conformation of the piperazine ring and the orientation of the aromatic substituents. []

24. 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one []

  • Compound Description: The crystal structure of this compound, revealing its seven-membered ring conformation and the staggered arrangement of rings, has been determined. []

25. N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea ethyl acetate solvate []

  • Compound Description: This compound was synthesized from a pyrrol-2-ylmethylene amine derivative and phenyl isocyanate in a palladium-catalyzed reaction. Its crystal structure, obtained as an ethyl acetate solvate, has been determined. []

26. N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives []

  • Compound Description: This series of compounds, synthesized through a multistep procedure involving cyclization with chloroacetyl chloride, was evaluated for antiparkinsonian activity in a 6-OHDA lesioned rat model. []

27. 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides []

  • Compound Description: These compounds, prepared by reacting Schiff bases with chloroacetyl chloride, were investigated for their antioxidant and antimicrobial properties. []

28. Ethyl 3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-1-phenyl-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate []

  • Compound Description: The crystal structure of this compound, featuring a disordered phenyl ring and ethyl carboxylate group, has been determined, providing insights into its molecular geometry. []

29. N-Cyclohexyl-N3-{2-(3-fluorophenyl)ethyl}-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide []

  • Compound Description: This compound is the primary active ingredient in a pharmaceutical composition designed to modulate the beta2-adrenoceptor. []

30. 4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336) []

  • Compound Description: SCH66336 serves as a farnesyl protein transferase inhibitor (FTI), and resistance mechanisms to this compound in a colorectal carcinoma cell line have been investigated. []

31. N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a) []

  • Compound Description: Compound 22a emerged as a highly potent and selective PLD2 inhibitor (IC50 = 20 nM), displaying 75-fold selectivity over PLD1 and demonstrating a favorable DMPK profile. []

32. 2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200) []

  • Compound Description: PAK-200, a novel dihydropyridine analog, demonstrates the ability to reverse multidrug resistance in tumor cells by inhibiting P-glycoprotein, thereby enhancing the efficacy of Adriamycin in vivo. []

33. N′-((5-Nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide []

  • Compound Description: This pyrrolidinone-hydrazone derivative, featuring a diphenylamine moiety, showed potential as an antimetastatic agent by inhibiting the migration of triple-negative breast cancer MDA-MB-231 cells. []

34. Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-(p-tolyl)pyrrolidine-2-carboxylate []

  • Compound Description: The crystal structure of this compound, featuring a twist conformation of the pyrrolidine ring, has been determined, providing insights into its molecular geometry and intermolecular interactions. []

35. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This series of bi-heterocyclic propanamides, synthesized through S-substitution of a thiazole-oxadiazole thiol derivative, exhibited promising urease inhibitory activity and low cytotoxicity. []

36. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

  • Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4), demonstrating efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []

37. 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. []

38. 4-(2′-Methoxyphenyl)-1-[2′-[N-(2″-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) []

  • Compound Description: p-MPPI is an arylpiperazine benzamide derivative designed as a potential ligand for 5-HT1A receptors. Despite its high in vitro binding affinity, its rapid in vivo metabolism, potentially due to amide bond hydrolysis, limits its application as an in vivo imaging agent. []

Properties

CAS Number

1070959-38-4

Product Name

3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]propanamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c1-27-20-11-6-17(7-12-20)8-13-21(25)23-19-9-4-18(5-10-19)16-22(26)24-14-2-3-15-24/h4-7,9-12H,2-3,8,13-16H2,1H3,(H,23,25)

InChI Key

BDHHQAWMDVJVDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.